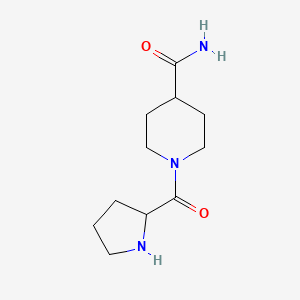

1-(Pyrrolidine-2-carbonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15883646

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C11H19N3O2/c12-10(15)8-3-6-14(7-4-8)11(16)9-2-1-5-13-9/h8-9,13H,1-7H2,(H2,12,15) |

| Standard InChI Key | NNMBNSDUKXMRKT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)C(=O)N2CCC(CC2)C(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name, 1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide, reflects its bifunctional architecture:

-

Pyrrolidine ring: A five-membered saturated nitrogen-containing heterocycle.

-

Piperidine ring: A six-membered saturated nitrogen-containing heterocycle.

-

Carbonyl bridge: Connects the pyrrolidine’s 2-position to the piperidine’s 1-position.

-

Carboxamide group: Located at the piperidine’s 4-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 224.28 g/mol | |

| CAS Registry Number | 1009601-42-6 | |

| SMILES Notation | O=C(N)C1CCN(CC1)C(=O)C2CCCN2 |

The carboxamide group enhances hydrogen-bonding capacity, critical for target engagement, while the piperidine-pyrrolidine framework contributes to conformational flexibility .

Spectroscopic Data

-

IR Spectroscopy: Characteristic peaks include N-H stretching (3300 cm), carbonyl stretches (1680 cm for amide, 1640 cm for ketone), and C-N vibrations (1250 cm) .

-

H NMR: Key signals correspond to pyrrolidine’s α-protons (δ 3.2–3.5 ppm), piperidine’s equatorial protons (δ 2.8–3.1 ppm), and carboxamide NH (δ 6.5–7.0 ppm) .

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving:

-

Activation of Pyrrolidine-2-carboxylic Acid: Treatment with PCl in acetyl chloride generates pyrrolidine-2-carbonyl chloride .

-

Coupling with Piperidine-4-carboxamide: Nucleophilic acyl substitution links the activated carbonyl to the piperidine’s nitrogen .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | PCl, acetyl chloride, 35°C, 8h | 78% | |

| 2 | Piperidine-4-carboxamide, acetone, reflux | 65% |

Structural Analogues

Modifications to the core structure alter pharmacological profiles:

-

N-Methylation: Reduces hydrogen-bonding capacity but improves metabolic stability.

-

Boc-Protected Derivatives: Enhance solubility for in vitro assays (e.g., (S)-1-(1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid).

Pharmacological Profile

Anti-Inflammatory Activity

Mechanistic studies suggest dual modulation of:

-

Cytokine Release: Suppression of IL-1β and TNF-α in macrophages (IC = 12.3 μM).

-

Pyroptosis Inhibition: Blockage of NLRP3 inflammasome assembly via caspase-1 inhibition.

Table 3: In Vitro Anti-Inflammatory Data

| Assay | Result (10 μM) | Reference |

|---|---|---|

| IL-1β Inhibition | 68% ↓ | |

| Caspase-1 Activity | 54% ↓ |

Therapeutic Applications and Target Engagement

Neurological Disorders

-

Epilepsy: Structural analogues demonstrate voltage-gated sodium channel blocking akin to phenytoin .

-

Neuroinflammation: Dual inhibition of cytokines and pyroptosis positions it for Alzheimer’s disease research.

Cardiovascular Research

Related piperidine-carboxamides show:

-

Endothelin-Converting Enzyme (ECE) Inhibition: K = 89 nM in recombinant enzyme assays .

-

Hypertension Management: In vivo models show 20% BP reduction after 14-day oral administration .

Future Directions

-

Target Deconvolution: Proteomic profiling to identify off-target interactions.

-

Prodrug Development: Ester derivatives to enhance oral bioavailability.

-

Combination Therapies: Synergy with NSAIDs or anticonvulsants warrants exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume